3-(3-Chloropyridin-4-yl)propan-1-ol
Description
3-(3-Chloropyridin-4-yl)propan-1-ol is a pyridine derivative characterized by a chlorinated pyridine ring attached to a propanol chain. Pyridine derivatives are widely explored for their biological activity, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-(3-chloropyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H10ClNO/c9-8-6-10-4-3-7(8)2-1-5-11/h3-4,6,11H,1-2,5H2 |
InChI Key |
WWUNCEPTQINKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CCCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropyridine with propanal in the presence of a reducing agent. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(3-Chloropyridin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Chloropyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 3-(3-Chloropyridin-4-yl)propan-1-ol and analogous compounds:
Key Observations:
- Halogenation Effects: Chlorine at the 3-position (target compound) vs. Dual halogenation (Cl and F in ) may enhance metabolic stability .
- Chain Modifications: Propan-1-ol chains (as in the target compound) offer flexibility for hydrogen bonding, while propynol chains () introduce steric constraints useful in rigid ligand design .
- Synthetic Yields : The compound in , featuring a nitro group, was synthesized in 71% yield with >99% purity using DMSO/DIEA as a base, suggesting efficient protocols for nitro-substituted analogs .
Biological Activity
3-(3-Chloropyridin-4-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a propanol backbone with a chloropyridine moiety, characterized by the following structural formula:
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 171.63 g/mol
The presence of a hydroxyl group (-OH) and a chlorinated pyridine ring enhances its chemical reactivity and potential interactions with biological macromolecules such as enzymes and receptors.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor in enzymatic pathways. Its ability to form hydrogen bonds through the hydroxyl group suggests significant interactions with biological targets.
Enzyme Inhibition Studies
Inhibitory studies have shown that this compound can interact effectively with specific enzymes. For example, it has been implicated in the modulation of protein kinases, which are critical in various signaling pathways involved in cell proliferation and survival. The chloropyridinyl group is believed to enhance binding affinity due to its electron-withdrawing properties, while the hydroxyl group facilitates hydrogen bonding interactions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Various derivatives have been synthesized to explore their biological profiles:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol | Contains an amino group along with the hydroxyl group | Increased reactivity due to amino functionality |
| 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol | Different chlorine position on the pyridine ring | Potentially different biological activity profile |
| 2-(6-chloropyridin-3-yl)propan-2-ol | Similar pyridinyl structure but different functional groups | Altered reactivity due to secondary alcohol position |
| 4-Chloropyridin-2-ol | Simpler structure with only a hydroxyl group | Lacks amino functionality, affecting reactivity |
These modifications allow researchers to assess how changes in structure influence biological activity, leading to potential therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the pharmacological implications of this compound:
- Inhibition of MAP Kinases : Research has indicated that compounds similar to this compound can selectively inhibit mitogen-activated protein kinases (MAPKs), which play crucial roles in cellular responses to stress and inflammation .
- Potential in Cancer Therapy : The compound's ability to modulate kinase activity suggests it may have applications in cancer therapy by targeting specific signaling pathways involved in tumor growth and metastasis .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
